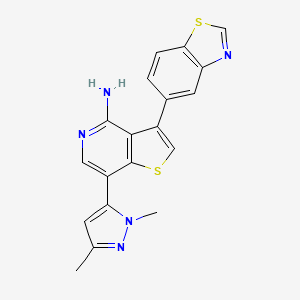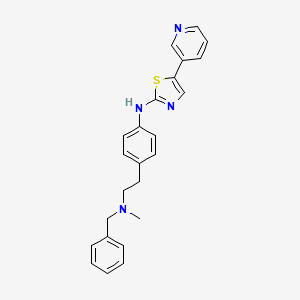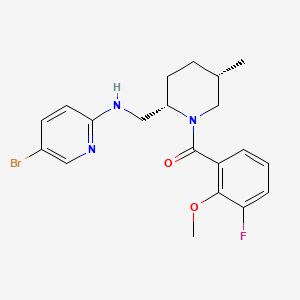
Irak4-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IRAK4-IN-1 is a small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a critical role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are essential for innate immune responses and inflammation. By inhibiting IRAK4, this compound can modulate immune responses and has potential therapeutic applications in treating inflammatory diseases, autoimmune disorders, and certain cancers .
Wissenschaftliche Forschungsanwendungen
IRAK4-IN-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Werkzeugverbindung zur Untersuchung der Kinasehemmung und Signaltransduktionswege.
Biologie: Einsatz in Zellassays, um die Rolle von IRAK4 bei Immunantworten und Entzündungen zu untersuchen.
Medizin: Als potenzieller Therapeutikum zur Behandlung von entzündlichen Erkrankungen, Autoimmunerkrankungen und bestimmten Krebsarten erforscht.
Industrie: Verwendung bei der Entwicklung neuer Medikamente, die auf IRAK4 und verwandte Signalwege abzielen .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Kinaseaktivität von IRAK4 hemmt. Diese Hemmung stört die von TLRs und IL-1Rs vermittelten Signalwege, was zu einer verringerten Aktivierung des nukleären Faktor Kappa B (NF-κB) und anderer nachgeschalteter Effektoren führt. Die molekularen Zielstrukturen von this compound umfassen die Kinasedomäne von IRAK4, die für seine katalytische Aktivität unerlässlich ist. Durch die Blockierung dieser Domäne verhindert this compound die Phosphorylierung von nachgeschalteten Proteinen und die anschließende Entzündungsreaktion .
Wirkmechanismus
Target of Action
Irak4-IN-1 primarily targets the intracellular serine/threonine interleukin 1 receptor-associated kinase 4 (IRAK4) . IRAK4 is necessary for most signaling by activated Toll-like receptors (TLRs) . It is also part of the Myddosome signaling pathway and is essential for signaling downstream of toll-like receptors (TLR) and the interleukin-1 receptor (IL-1R) family in immune cells .
Mode of Action
Upon binding to IL1R/TLR, IRAK4 interacts with IRAK-2 and MyD88 to form a large signaling complex, called the Myddosome . This interaction triggers the recruitment of the adaptor protein MyD88 to the receptors, which is followed by the recruitment of IRAK4 to MyD88 via interactions between the N-terminal death domains of these proteins .
Biochemical Pathways
The activation of IRAK4 drives the activation of nuclear factor kappa B (NF-κB), promoting cell survival, inflammation, and other aspects of the adaptive immune response . IRAK4 is also involved in signal transduction pathways stimulated by the cellular receptors belonging to the Toll/Interleukin-1 receptor superfamily . The Toll-Like Receptors (TLRs) are stimulated by recognition of pathogen-associated molecular patterns (PAMPS), whereas members of the IL-1R family are stimulated by cytokines .
Pharmacokinetics
this compound has shown low-to-moderate pharmacokinetic variability with a median half-life of 25 to 33 hours and 1.6 to 2.4-fold accumulation at steady-state, which was achieved by Day 5-7 of dosing . Food had no clinically meaningful impact on this compound exposure (AUC and Cmax) at the 50 mg dose .
Result of Action
The activation of IRAK4 can be coopted by cancers and lead to the survival and proliferation of malignant cells . Inappropriate IRAK4 activity has been linked with the progression of myelodysplastic syndrome (MDS), other hematologic malignancies, and some solid tumors . Preclinical cancer models indicate that IRAK4 inhibition has anti-tumor effects .
Action Environment
The action of this compound can be influenced by various environmental factors. The co-administration of omeprazole, an acid-reducing agent, with this compound reduced its exposure (auc and cmax) by 23% and 43%, respectively, at the 50 mg dose .
Biochemische Analyse
Biochemical Properties
Irak4-IN-1 interacts with IRAK4, a kinase that integrates signaling downstream of receptors acting at the interface between innate and adaptive immune responses, such as Toll-like receptors (TLRs), interleukin-1R (IL-1R), and IL-18R . The activation of IRAK4 drives activation of nuclear factor kappa B (NF-κB) and promotes cell survival, inflammation, and other aspects of the adaptive immune response .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the phosphorylation of IRAK4 and IKK in primary peritoneal macrophages and RAW264.7 cells, inhibiting the secretion of TNF-α and IL-6 in both cell lines . Inappropriate IRAK4 activity has been linked with the progression of myelodysplastic syndrome (MDS), other hematologic malignancies, and some solid tumors .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting IRAK4, a kinase that integrates signaling downstream of receptors acting at the interface between innate and adaptive immune responses . This inhibition results in substantial inhibition of TLR and IL-1 responses in dendritic cells, keratinocytes, granulocytes, and T cells .
Temporal Effects in Laboratory Settings
It has been observed that an oral dose of an IRAK4 inhibitor mediated the inhibition of IRAK4 signaling in vivo for more than 8 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, disease activity in murine models of skin inflammation was markedly dampened by IRAK4 inhibition
Metabolic Pathways
This compound is involved in the IRAK4 signaling pathway, which is a part of the larger TLR and IL-1R signaling pathways . These pathways play a crucial role in the innate immune response, and dysregulation can lead to various inflammatory and autoimmune diseases .
Transport and Distribution
Given its role as an IRAK4 inhibitor, it is likely that it is transported to sites where IRAK4 is active, such as within cells involved in the immune response .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever IRAK4 is found within the cell. IRAK4 is generally found in the cytoplasm of cells , so it is reasonable to assume that this compound would also be found in these locations in order to exert its inhibitory effects on IRAK4 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von IRAK4-IN-1 umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und abschließenden Kupplungsreaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung von Zwischenprodukt A: Ausgehend von einer geeigneten aromatischen Verbindung werden eine Reihe von Reaktionen wie Nitrierung, Reduktion und Halogenierung durchgeführt, um Zwischenprodukt A zu erhalten.
Kupplungsreaktion: Zwischenprodukt A wird dann unter bestimmten Bedingungen, z. B. unter Verwendung eines Palladiumkatalysators in Gegenwart einer Base, mit einer anderen aromatischen Verbindung gekoppelt.
Abschließende Schritte: Das Endprodukt, this compound, wird durch Reinigungs- und Kristallisationsprozesse gewonnen
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, ist entscheidend, um eine hohe Ausbeute und Reinheit zu gewährleisten. Moderne Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen
IRAK4-IN-1 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: In Gegenwart von Oxidationsmitteln kann this compound oxidierte Derivate bilden.
Reduktion: Reduktionsmittel können this compound in reduzierte Formen umwandeln.
Substitution: Substitutionsreaktionen können an bestimmten Positionen an den aromatischen Ringen von this compound auftreten
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Halogenierungsmittel und Nukleophile werden für Substitutionsreaktionen eingesetzt
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion dehydroxylierte Formen erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
IRAK1/4 Inhibitor I: Ein dualer Inhibitor, der sowohl IRAK1 als auch IRAK4 mit ähnlicher Potenz anvisiert.
DW18134: Ein neuartiger IRAK4-Inhibitor mit hoher Selektivität und Wirksamkeit in präklinischen Modellen.
CA-4948: Ein IRAK4-Inhibitor, der sich derzeit in klinischen Studien zur Behandlung hämatologischer Malignome befindet .
Einzigartigkeit von IRAK4-IN-1
This compound ist einzigartig aufgrund seiner hohen Selektivität für IRAK4 gegenüber anderen Kinasen, was es zu einem wertvollen Werkzeug für die Untersuchung von IRAK4-spezifischen Signalwegen macht. Seine potente Hemmaktivität und günstige pharmakokinetische Eigenschaften tragen ebenfalls zu seinem Potenzial als Therapeutikum bei .
Eigenschaften
IUPAC Name |
4-[(4-morpholin-4-ylcyclohexyl)amino]quinazoline-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c20-12-14-1-6-18-17(11-14)19(22-13-21-18)23-15-2-4-16(5-3-15)24-7-9-25-10-8-24/h1,6,11,13,15-16H,2-5,7-10H2,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVQXFGHHSFTACS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=NC3=C2C=C(C=C3)C#N)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
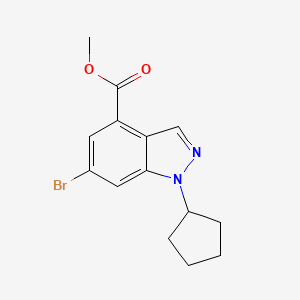
![11-Benzyl-4-[(2-methylphenyl)methyl]-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2-dien-8-one](/img/structure/B560477.png)

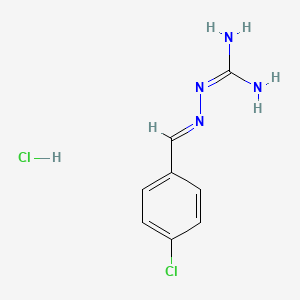


![4-[(4Z)-4-[[2-(4,5-dimethyl-2-nitrophenyl)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B560486.png)

